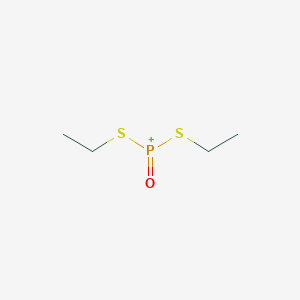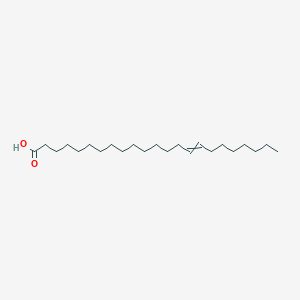
Tricos-15-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is characterized by a double bond at the 15th carbon from the carboxyl end. This compound is part of the omega-9 fatty acid family and is found in various natural sources, including certain plant oils and animal fats .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-15-enoic acid typically involves the elongation of shorter-chain fatty acids. One common method is the catalytic hydrogenation of unsaturated fatty acids, followed by elongation using malonyl-CoA and long-chain acyl-CoA . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological processes involving genetically engineered microorganisms. For example, certain strains of yeast and bacteria can be modified to produce this fatty acid through the expression of specific elongase enzymes . These methods are advantageous due to their scalability and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
Tricos-15-enoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, producing saturated fatty acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed
Oxidation: Shorter-chain carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated fatty acids.
Aplicaciones Científicas De Investigación
Tricos-15-enoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Tricos-15-enoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function . It interacts with various molecular targets, including enzymes involved in lipid metabolism and signaling pathways related to inflammation and cell proliferation . These interactions can modulate cellular processes and contribute to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Oleic acid: A monounsaturated fatty acid with a double bond at the 9th carbon.
Erucic acid: A very long-chain monounsaturated fatty acid with a double bond at the 13th carbon.
Nervonic acid: A very long-chain monounsaturated fatty acid with a double bond at the 15th carbon, similar to Tricos-15-enoic acid.
Uniqueness
This compound is unique due to its specific chain length and position of the double bond, which confer distinct physical and chemical properties. These properties make it particularly valuable in specialized applications, such as in the synthesis of complex lipids and in the study of lipid metabolism .
Propiedades
Número CAS |
140703-38-4 |
|---|---|
Fórmula molecular |
C23H44O2 |
Peso molecular |
352.6 g/mol |
Nombre IUPAC |
tricos-15-enoic acid |
InChI |
InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h8-9H,2-7,10-22H2,1H3,(H,24,25) |
Clave InChI |
VAZJHGPTEDCROE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




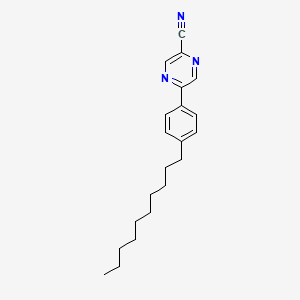

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
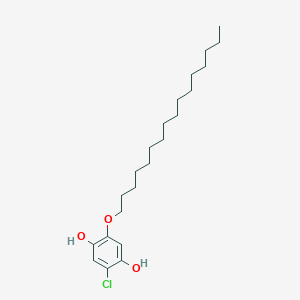

![2-[3-(Chlorosulfonyl)benzamido]benzoic acid](/img/structure/B14268343.png)
![2-[(E)-(5-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14268344.png)

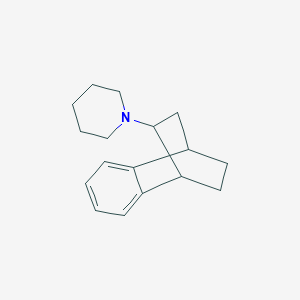

![3-Bromo-8-iodo-4-methyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14268366.png)
